(1-Aminopropan-2-yl)(benzyl)amine
Overview
Description
(1-Aminopropan-2-yl)(benzyl)amine, also known as benzylisopropylamine, is a chiral amine with the molecular formula C11H16N. This compound is characterized by the presence of both an amino group and a benzyl group attached to a propan-2-yl backbone. It has been utilized in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminopropan-2-yl)(benzyl)amine typically involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used to ensure the formation of the primary amine . Another method involves the reduction of nitro compounds to amines, which can be achieved using various reducing agents such as hydrogen in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of nitro compounds or reductive amination of carbonyl compounds. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (1-Aminopropan-2-yl)(benzyl)amine undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction: Reduction of nitro compounds to amines is a common reaction.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted amines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Haloalkanes and ammonia or amines are typical reagents for substitution reactions
Major Products: The major products formed from these reactions include various substituted amines, nitroso compounds, and imines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-Aminopropan-2-yl)(benzyl)amine has been extensively studied for its applications in several scientific fields:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Aminopropan-2-yl)(benzyl)amine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
(2S)-1-aminopropan-2-yl](benzyl)amine: A stereoisomer with similar chemical properties but different biological activities.
1-Aminopropan-2-ol: A related compound with a hydroxyl group instead of a benzyl group, used in the biosynthesis of cobalamin.
N-benzylpropan-2-amine: Another similar compound with different substituents on the amine group.
Uniqueness: (1-Aminopropan-2-yl)(benzyl)amine is unique due to its specific combination of an amino group and a benzyl group, which imparts distinct chemical and biological properties. Its chiral nature also allows for the exploration of enantiomer-specific activities and applications .
Properties
IUPAC Name |
2-N-benzylpropane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNRUKBQFAJHLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291709 | |
Record name | N2-(Phenylmethyl)-1,2-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3535-17-9 | |
Record name | N2-(Phenylmethyl)-1,2-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3535-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-(Phenylmethyl)-1,2-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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